2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide
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Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C11H10F2N4O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.02132425 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which is colonized in the human stomach and causes gastrointestinal infection .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of urease by this compound disrupts the conversion of urea to ammonia and carbon dioxide, affecting the pH balance essential for the survival of H. pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .
Biochemical Analysis
Biochemical Properties
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide has been found to exhibit urease inhibitory activities . Urease is a critical enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This compound interacts with the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its urease inhibitory activity. By inhibiting urease, this compound can disrupt the normal metabolic processes of cells that rely on urease for survival, such as certain bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the urease enzyme, thereby inhibiting its activity . This binding interaction disrupts the enzyme’s ability to catalyze the conversion of urea to ammonia and carbon dioxide .
Metabolic Pathways
Given its urease inhibitory activity, it may interact with enzymes or cofactors involved in urea metabolism .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O2S2/c12-9(13)19-7-3-1-6(2-4-7)15-8(18)5-20-11-17-16-10(14)21-11/h1-4,9H,5H2,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBAXKVPASMTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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